Cas no 2248355-82-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate structure](https://fr.kuujia.com/scimg/cas/2248355-82-8x500.png)
2248355-82-8 structure
Nom du produit:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate
Numéro CAS:2248355-82-8
Le MF:C18H16N2O4
Mégawatts:324.330644607544
CID:6070173
PubChem ID:165727757
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate Propriétés chimiques et physiques
Nom et identifiant
-
- 2248355-82-8
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate
- EN300-6516484
-
- Piscine à noyau: 1S/C18H16N2O4/c1-19(2)11-12-6-5-7-13(10-12)18(23)24-20-16(21)14-8-3-4-9-15(14)17(20)22/h3-10H,11H2,1-2H3
- La clé Inchi: VXJOXWGRCGXZKD-UHFFFAOYSA-N
- Sourire: O(C(C1=CC=CC(=C1)CN(C)C)=O)N1C(C2C=CC=CC=2C1=O)=O
Propriétés calculées
- Qualité précise: 324.11100700g/mol
- Masse isotopique unique: 324.11100700g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 24
- Nombre de liaisons rotatives: 5
- Complexité: 495
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 66.9Ų
- Le xlogp3: 2.5
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6516484-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 10.0g |
$2146.0 | 2025-03-14 | |
Enamine | EN300-6516484-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 1.0g |
$499.0 | 2025-03-14 | |
Enamine | EN300-6516484-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 0.05g |
$419.0 | 2025-03-14 | |
Enamine | EN300-6516484-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 2.5g |
$978.0 | 2025-03-14 | |
Enamine | EN300-6516484-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 0.25g |
$459.0 | 2025-03-14 | |
Enamine | EN300-6516484-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 0.1g |
$439.0 | 2025-03-14 | |
Enamine | EN300-6516484-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 0.5g |
$479.0 | 2025-03-14 | |
Enamine | EN300-6516484-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate |
2248355-82-8 | 95.0% | 5.0g |
$1448.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate Littérature connexe
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
2248355-82-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[(dimethylamino)methyl]benzoate) Produits connexes
- 2098014-89-0(1-(1-isobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1247810-29-2(4-Chloro-6-fluoro-8-methoxyquinoline-3-carbonitrile)
- 1248624-69-2(2-(cyclopropylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanoic acid)
- 2679918-96-6(rac-(3aR,6aS)-3a-[(tert-butoxy)carbonyl]-6a-fluoro-octahydrocyclopenta[c]pyrrole-2-carboxylic acid)
- 2172166-60-6(5-bromo-4-{(5-chlorofuran-2-yl)methylsulfanyl}pyrimidine)
- 2680744-65-2(methyl 4-{(tert-butoxy)carbonylamino}-2-fluoro-5-nitrobenzoate)
- 864917-48-6(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{3-(4-methylphenyl)-1,2,4-thiadiazol-5-ylsulfanyl}acetamide)
- 1171073-62-3(4-methoxy-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzene-1-sulfonamide)
- 941952-13-2(N-(4-fluoro-3-nitrophenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2002012-53-3(4-methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-furo3,2-cpyridine)
Fournisseurs recommandés
atkchemica
Membre gold
Fournisseur de Chine
Réactif

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
